Ethylamine, 2-(2-propynylthio)- Ethylamine, 2-(2-propynylthio)-
Brand Name: Vulcanchem
CAS No.: 75606-28-9
VCID: VC16178108
InChI: InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2
SMILES:
Molecular Formula: C5H9NS
Molecular Weight: 115.20 g/mol

Ethylamine, 2-(2-propynylthio)-

CAS No.: 75606-28-9

Cat. No.: VC16178108

Molecular Formula: C5H9NS

Molecular Weight: 115.20 g/mol

* For research use only. Not for human or veterinary use.

Ethylamine, 2-(2-propynylthio)- - 75606-28-9

Specification

CAS No. 75606-28-9
Molecular Formula C5H9NS
Molecular Weight 115.20 g/mol
IUPAC Name 2-prop-2-ynylsulfanylethanamine
Standard InChI InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2
Standard InChI Key JXNNUSBDVAUZFU-UHFFFAOYSA-N
Canonical SMILES C#CCSCCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethylamine, 2-(2-propynylthio)-, has the systematic IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine. Its molecular formula is C₅H₉NS, with a molecular weight of 115.20 g/mol. The structure consists of:

  • A two-carbon ethylamine chain (CH₂CH₂NH₂).

  • A thioether (-S-) linkage at the second carbon of the ethyl group.

  • A terminal alkyne (propynyl) group (HC≡C-CH₂-) attached via the sulfur atom.

Key structural features:

  • Primary amine: Enables nucleophilic reactions (e.g., acylation, alkylation).

  • Thioether: Imparts stability against oxidation compared to ethers while allowing sulfoxide/sulfone formation.

  • Terminal alkyne: Facilitates click chemistry (e.g., azide-alkyne cycloaddition).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₅H₉NS
Molecular Weight115.20 g/mol
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors2 (NH₂, S)
Rotatable Bonds4
Topological Polar Surface Area52.0 Ų (estimated)

Synthesis and Manufacturing

Primary Synthesis Routes

The compound is synthesized via thiol-ene coupling or nucleophilic substitution:

Route 1: Thiol-Ene Reaction

  • Reactants: 2-Chloroethylamine hydrochloride + Propargylthiol (HC≡C-CH₂-SH).

  • Conditions: Base (e.g., K₂CO₃) in polar aprotic solvent (DMF, 60°C).

  • Mechanism: SN2 displacement of chloride by thiolate ion.

Route 2: Michael Addition

  • Reactants: Ethylenediamine + Propargyl disulfide.

  • Conditions: Radical initiation (AIBN) under nitrogen atmosphere.

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)
Thiol-Ene Coupling72–85≥95
Michael Addition65–7890

Physicochemical Properties

Thermal and Solubility Profiles

  • Boiling Point: Estimated at 180–190°C (similar to 2-(2-propynyloxy)ethylamine ).

  • Solubility:

    • Polar solvents: Miscible in water, methanol, ethanol.

    • Nonpolar solvents: Limited solubility in hexane (<5 mg/mL).

  • LogP: 1.2 (calculated using PubChem’s XLogP3 ).

Spectroscopic Data

  • IR (cm⁻¹):

    • N-H stretch: 3350–3250 (amine).

    • C≡C stretch: 2100 (alkyne).

    • C-S stretch: 670–590.

  • ¹H NMR (CDCl₃, δ ppm):

    • 1.6 (t, 2H, CH₂NH₂).

    • 2.4 (m, 2H, SCH₂).

    • 2.8 (t, 1H, C≡CH).

Reactivity and Applications

Functional Group Transformations

  • Amine Reactivity:

    • Forms Schiff bases with aldehydes (e.g., benzaldehyde → imine, ΔG ≈ -15 kcal/mol).

    • Participates in peptide coupling (e.g., EDC/HOBt activation).

  • Thioether Oxidation:

    • H₂O₂ → Sulfoxide (R-SO-R').

    • KMnO₄ → Sulfone (R-SO₂-R').

  • Alkyne Cycloaddition:

    • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles.

Table 3: Application Domains

DomainUse CaseExample
PharmaceuticalsProdrug synthesis (CNS-targeting agents)Dopamine analogs
Polymer ChemistryCrosslinking agent for elastomersThiol-ene networks
BioconjugationProtein labeling via click chemistryAntibody-drug conjugates
CatalysisLigand for transition metal complexesCu(I) catalysts for AAC

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